molecular formula C7H13ClF3NO B1435639 [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1356339-06-4

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

Cat. No.: B1435639
CAS No.: 1356339-06-4
M. Wt: 219.63 g/mol
InChI Key: HSJGXQIIAFGPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is a useful research compound. Its molecular formula is C7H13ClF3NO and its molecular weight is 219.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Pathways : The synthesis of compounds related to "[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride" involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration, to achieve reasonable overall yields. These processes utilize readily available starting materials and aim to optimize the yield and purity of the target compounds (Zheng Rui, 2010).
  • Crystal Structure Analysis : Detailed crystallographic studies have been conducted to elucidate the molecular and structural characteristics of these compounds. X-ray crystallography reveals that the piperidine ring typically adopts a chair conformation, and the geometry around the sulfur atom in sulfonyl-containing derivatives is often distorted tetrahedral. These structural insights are crucial for understanding the chemical behavior and potential applications of the compounds (H. R. Girish et al., 2008).

Potential Applications

  • Antimicrobial Activity : Some derivatives of piperidin-4-yl methanol have been synthesized and evaluated for their antimicrobial properties. Certain compounds exhibit significant activity against pathogenic bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
  • Anti-Tubercular Activity : Mefloquine derivatives, incorporating the piperidin-2-yl methanol structure, have shown important anti-tubercular activities, highlighting the role of these compounds in developing new treatments for tuberculosis. Such findings underscore the therapeutic potential of these molecules in addressing resistant strains of tuberculosis (J. Wardell et al., 2011).

Properties

IUPAC Name

[4-(trifluoromethyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6-1-2-11-3-5(6)4-12;/h5-6,11-12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJGXQIIAFGPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
Reactant of Route 4
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
Reactant of Route 5
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
Reactant of Route 6
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.